molecular formula C10H12N2O2 B11811242 N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine CAS No. 1344704-23-9

N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine

Cat. No.: B11811242
CAS No.: 1344704-23-9
M. Wt: 192.21 g/mol
InChI Key: BAXFMYUBWADCFS-UHFFFAOYSA-N
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Description

N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of benzo[d]isoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with ethylamine in the presence of a reducing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms .

Scientific Research Applications

N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-5-methylbenzo[d]isoxazol-3-amine
  • N-Ethyl-5-chlorobenzo[d]isoxazol-3-amine
  • N-Ethyl-5-fluorobenzo[d]isoxazol-3-amine

Uniqueness

N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

1344704-23-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-ethyl-5-methoxy-1,2-benzoxazol-3-amine

InChI

InChI=1S/C10H12N2O2/c1-3-11-10-8-6-7(13-2)4-5-9(8)14-12-10/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

BAXFMYUBWADCFS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NOC2=C1C=C(C=C2)OC

Origin of Product

United States

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